molecular formula C20H24ClNO4S2 B2564242 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine CAS No. 1448135-11-2

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

Cat. No.: B2564242
CAS No.: 1448135-11-2
M. Wt: 441.99
InChI Key: AMVMKCOCVQYXQI-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of sulfonyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylphenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
  • 3-((4-Bromophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
  • 3-((4-Fluorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

Uniqueness

The uniqueness of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4S2/c1-13-11-14(2)16(4)20(15(13)3)28(25,26)22-10-9-19(12-22)27(23,24)18-7-5-17(21)6-8-18/h5-8,11,19H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVMKCOCVQYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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